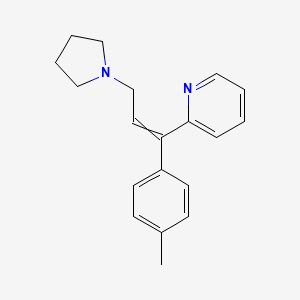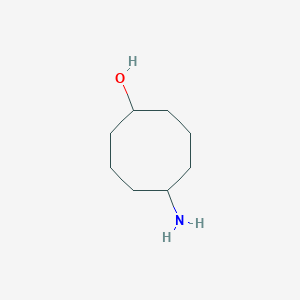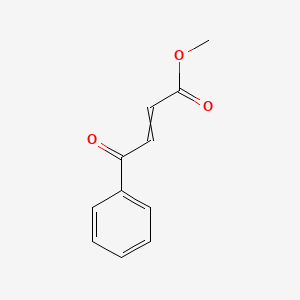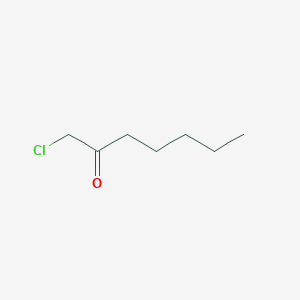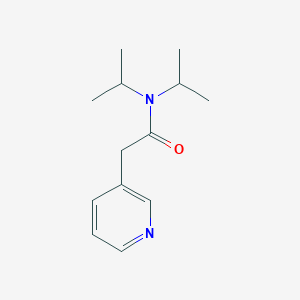
2,5-dimethoxy-2-methyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-2-methyltetrahydrofuran is a heterocyclic organic compound with the molecular formula C7H14O3 It is a derivative of tetrahydrofuran, characterized by the presence of two methoxy groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-2-methyltetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with methylating agents under controlled conditions. For instance, the Clauson-Kaas reaction can be employed, where 2,5-dimethoxytetrahydrofuran reacts with methyl iodide in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance reaction efficiency. The choice of solvents and reaction temperatures are crucial factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions: 2,5-dimethoxy-2-methyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-2,5-diketotetrahydrofuran, while reduction could produce 2-methyl-2,5-dihydroxytetrahydrofuran.
Scientific Research Applications
2,5-dimethoxy-2-methyltetrahydrofuran finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in certain reactions.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-2-methyltetrahydrofuran involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing metabolic processes and cellular functions. The specific pathways and targets depend on the context of its application and the nature of the biological system involved .
Comparison with Similar Compounds
2,5-Dimethoxytetrahydrofuran: Similar in structure but lacks the methyl group.
2,5-Dimethylfuran: A related compound with two methyl groups instead of methoxy groups.
Tetrahydrofuran: The parent compound without any substituents.
Uniqueness: 2,5-dimethoxy-2-methyltetrahydrofuran is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
58518-63-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2,5-dimethoxy-2-methyloxolane |
InChI |
InChI=1S/C7H14O3/c1-7(9-3)5-4-6(8-2)10-7/h6H,4-5H2,1-3H3 |
InChI Key |
GZYGYLSHLHOMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


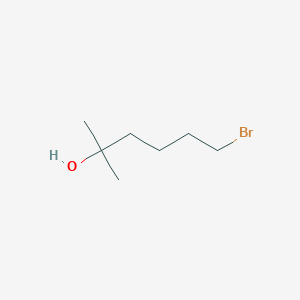

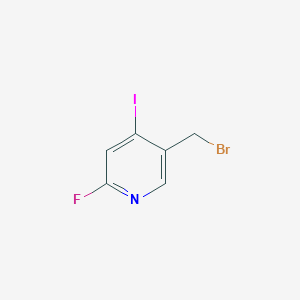
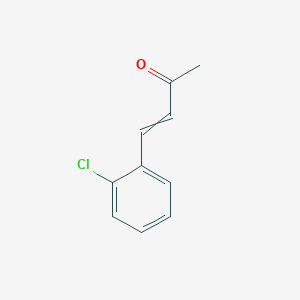
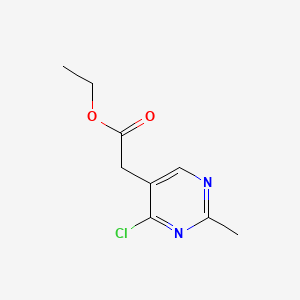
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid](/img/structure/B8761236.png)
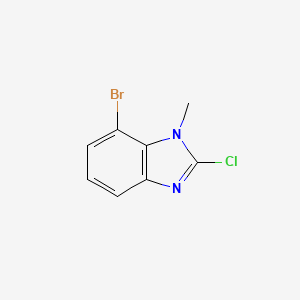
![Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate](/img/structure/B8761267.png)
